molecular formula C17H16ClF3N2O B4738443 N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3-phenylpropyl)urea

N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3-phenylpropyl)urea

Cat. No.: B4738443
M. Wt: 356.8 g/mol
InChI Key: MCTBQXUIKJIUNQ-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-N’-(3-phenylpropyl)urea is a synthetic organic compound characterized by the presence of a urea functional group attached to a chlorinated trifluoromethylphenyl ring and a phenylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-N’-(3-phenylpropyl)urea typically involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with 3-phenylpropyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of N-[2-chloro-5-(trifluoromethyl)phenyl]-N’-(3-phenylpropyl)urea may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(trifluoromethyl)phenyl]-N’-(3-phenylpropyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted urea derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Oxidized urea derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted urea derivatives with various functional groups.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-N’-(3-phenylpropyl)urea has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Materials Science: It is explored for its potential use in the synthesis of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

    Biological Research: The compound is used in studies investigating its effects on various biological systems, including its potential as an inhibitor of specific enzymes or pathways.

    Industrial Applications: It is evaluated for its potential use in industrial processes, such as the synthesis of specialty chemicals or as a component in advanced coatings and polymers.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-N’-(3-phenylpropyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor, binding to the active site of an enzyme and preventing its normal function. This inhibition can lead to downstream effects on various biochemical pathways, ultimately resulting in the desired therapeutic or industrial outcome.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-chloro-5-(trifluoromethyl)phenyl]-N’-(3-phenylpropyl)carbamate
  • N-[2-chloro-5-(trifluoromethyl)phenyl]-N’-(3-phenylpropyl)thiourea
  • N-[2-chloro-5-(trifluoromethyl)phenyl]-N’-(3-phenylpropyl)guanidine

Uniqueness

N-[2-chloro-5-(trifluoromethyl)phenyl]-N’-(3-phenylpropyl)urea is unique due to the presence of both a chlorinated trifluoromethylphenyl ring and a phenylpropyl group, which confer distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

1-[2-chloro-5-(trifluoromethyl)phenyl]-3-(3-phenylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClF3N2O/c18-14-9-8-13(17(19,20)21)11-15(14)23-16(24)22-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-9,11H,4,7,10H2,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCTBQXUIKJIUNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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